4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine
Description
4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine is a sulfonamide-containing pyridine derivative characterized by a pyridine ring linked to a 4-methylphenylsulfonyl group via an ethyl spacer. The sulfonyl group is electron-withdrawing, which may stabilize reactive intermediates or modulate electronic interactions in drug-receptor binding .
Properties
CAS No. |
38563-78-9 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)sulfonylethyl]pyridine |
InChI |
InChI=1S/C14H15NO2S/c1-12-2-4-14(5-3-12)18(16,17)11-8-13-6-9-15-10-7-13/h2-7,9-10H,8,11H2,1H3 |
InChI Key |
HFDOJZZDMPQLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=CC=NC=C2 |
solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine typically involves a multi-step process:
Starting Materials: The synthesis begins with pyridine and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The 4-methylbenzenesulfonyl chloride reacts with an ethylating agent to form 2-[(4-methylphenyl)sulfonyl]ethyl chloride.
Final Coupling: The intermediate is then coupled with pyridine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity stems from its structural features, including a pyridine ring and a sulfonyl group. Key reactions include:
1.1 Nucleophilic Substitution
The sulfonyl group acts as a leaving group under basic or acidic conditions, enabling substitution reactions. For example:
-
Conditions : Bases like sodium carbonate or triethylamine, solvents such as dichloromethane or ethanol, and elevated temperatures (120–130°C) .
-
Mechanism : The sulfonyl group departs, forming a carbocation or transition state intermediate, which reacts with nucleophiles (e.g., amines, alcohols) .
1.2 Sulfonation and Functional Group Interactions
The pyridine ring and sulfonyl group participate in reactions that exploit their electron-withdrawing or donating properties. These include:
-
Electrophilic Aromatic Substitution : The pyridine nitrogen directs electrophiles to specific positions.
-
Hydrogen Bonding : The sulfonamide group facilitates interactions with biological targets .
Reaction Mechanism Analysis
3.1 Nucleophilic Substitution
The leaving group (sulfonyloxy) departs via a two-step process:
-
Deprotonation : Base removes a proton adjacent to the sulfonyl group.
-
Elimination : Formation of a carbocation intermediate.
-
Nucleophilic Attack : The nucleophile attacks the carbocation, forming the substituted product .
3.2 Steric and Electronic Effects
-
The bulky 4-methylphenyl group may hinder nucleophilic attack, requiring elevated temperatures or strong bases.
-
The electron-withdrawing pyridine nitrogen stabilizes intermediates during substitution .
Comparative Reactivity
| Feature | This compound | Related Compounds |
|---|---|---|
| Leaving Group | Sulfonyloxy group | Chloride or tosylates |
| Nucleophilicity | Moderate (steric hindrance) | Higher (less bulky) |
| Biological Activity | Potential anti-inflammatory (sulfonamide) | Varied (e.g., antibiotics) |
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Research indicates that 4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine exhibits notable biological activity. Compounds with similar structures have shown interactions with biological targets, influencing enzyme activity or receptor binding. The sulfonamide functionality is particularly relevant in the development of pharmaceutical agents, as it is commonly found in many therapeutic compounds. Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties akin to other sulfonamide derivatives.
Potential Therapeutic Applications
- Anti-inflammatory Agents : The compound could be explored for its potential to modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.
- Analgesics : Its structural similarity to known analgesics suggests it might also alleviate pain through similar mechanisms.
- Anticancer Activity : Investigations into related compounds have revealed promising anticancer properties, indicating that further studies on this compound could yield valuable insights into its efficacy against various cancer cell lines .
Synthetic Organic Chemistry
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic routes that can be optimized for yield and purity. Common methods include:
- Reactions with Sulfonyl Chlorides : The introduction of the sulfonyl group can be achieved through reactions with sulfonyl chlorides under basic conditions.
- Pyridine Derivatives : The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
These methods highlight the versatility of the compound in synthetic chemistry applications .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of compounds related to this compound:
- Molecular Docking Studies : Computational analyses have been performed to predict the interactions of this compound with various biological targets. These studies suggest potential binding affinities that could translate into therapeutic effects.
- In Vitro Testing : Laboratory experiments on cell lines have demonstrated that derivatives exhibit significant cytotoxic effects against cancer cells, warranting further exploration into their mechanisms of action .
- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound is crucial for assessing its viability as a drug candidate.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation or cellular metabolism.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s uniqueness emerges when compared to structurally related sulfonamide or pyridine derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
| Compound Name | Structural Features | Key Differences | Biological/Chemical Impact | References |
|---|---|---|---|---|
| 4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine | Pyridine + ethyl-sulfonyl-4-methylphenyl | Reference compound | Balanced solubility and bioactivity | - |
| 2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}pyridine | Chlorine substituent on phenyl ring | Increased electronegativity | Enhanced antimicrobial activity | |
| 4-{2-[(4-Methoxyphenyl)sulfonyl]ethyl}pyridine | Methoxy group instead of methyl | Electron-donating group | Altered receptor binding affinity | |
| 4-[(Ethylsulfanyl)methyl]pyridin-2-amine | Ethylthio group instead of sulfonyl | Reduced polarity | Lower metabolic stability | |
| 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine HCl | Piperidine ring instead of pyridine | Basic nitrogen in piperidine | Improved neuroprotective effects |
Biological Activity
4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound features a pyridine ring substituted with a sulfonyl group and an ethyl linker. This structural configuration is significant for its biological interactions.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines.
- Neuroprotective Effects : Emerging data suggest neuroprotective properties, particularly in models of neurodegenerative diseases.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were assessed against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
| Pseudomonas aeruginosa | 125.00 |
These results indicate that the compound may serve as a potential lead for the development of new antimicrobial agents .
Anticancer Properties
The anticancer activity of this compound has been evaluated in vitro using various cancer cell lines. The compound demonstrated notable cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 15.0 |
| A549 | 12.3 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of this compound, particularly in models of oxidative stress and neuroinflammation. In vitro studies have shown that the compound can reduce neuronal cell death induced by oxidative agents.
Case Study : In a model of neurodegeneration induced by hydrogen peroxide, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls, suggesting its potential application in neuroprotective therapies .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary findings suggest:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in bacterial metabolism.
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells.
- Antioxidant Properties : It may scavenge free radicals, providing protection against oxidative stress in neuronal cells.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Sulfonylation : React pyridine derivatives with 4-methylbenzenesulfonyl chloride in dichloromethane under basic conditions (e.g., NaOH) to introduce the sulfonyl group .
- Ethylation : Use nucleophilic substitution or coupling reactions (e.g., Michael addition) to attach the ethyl linker.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product, with purity verified by HPLC (≥98%) .
- Optimization Tips :
- Monitor reaction progress via TLC or LC-MS to avoid over-sulfonylation.
- Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to minimize side products.
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Hazards :
- Mitigation :
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in biological systems (e.g., EP4 receptor antagonism)?
Methodological Answer:
Q. How should contradictory data on the compound’s stability under varying pH conditions be resolved?
Methodological Answer:
- Experimental Design :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 40°C for 14 days.
- Analysis : Track degradation via UPLC-PDA; identify byproducts using LC-QTOF-MS.
- Case Study : notes instability in acidic conditions (pH <4), likely due to sulfonyl group hydrolysis. Use phosphate buffers (pH 6–7) for long-term storage.
Q. What strategies address solubility limitations in aqueous systems for in vivo studies?
Methodological Answer:
Q. How can in vivo efficacy be evaluated for inflammatory disease models?
Methodological Answer:
Q. What computational methods are suitable for studying structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with EP4 receptor (PDB: 5YH4). Focus on sulfonyl group hydrogen bonding with Arg316 .
- QSAR Modeling : Train models with 30 derivatives using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R >0.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
